[2-(Trifluoromethyl)indolin-6-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(Trifluoromethyl)indolin-6-yl]methanol is a chemical compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science . The trifluoromethyl group in this compound enhances its chemical stability and lipophilicity, making it a valuable compound for research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Trifluoromethyl)indolin-6-yl]methanol can be achieved through various methods. One efficient method involves the metal-free oxidative trifluoromethylation of indoles using CF3SO2Na (sodium trifluoromethanesulfinate) under mild conditions . This method selectively introduces the trifluoromethyl group to the indole at the C2 position, resulting in the desired product with a good yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methods could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
[2-(Trifluoromethyl)indolin-6-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups to the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
[2-(Trifluoromethyl)indolin-6-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of [2-(Trifluoromethyl)indolin-6-yl]methanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to biological targets, increasing its efficacy. The indole nucleus allows the compound to interact with various receptors and enzymes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(Trifluoromethyl)indole
- 3-Trifluoromethyl-2-phenylindole
- 5-Fluoro-3,3-di(1H-indol-3-yl)indolin-2-one
Uniqueness
[2-(Trifluoromethyl)indolin-6-yl]methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group at the C2 position of the indole ring enhances its stability and lipophilicity, making it more effective in various applications compared to other indole derivatives .
Biological Activity
[2-(Trifluoromethyl)indolin-6-yl]methanol is a compound characterized by a trifluoromethyl group attached to an indole structure, which is known for its diverse biological activities. The unique electronic properties of the trifluoromethyl group, combined with the indole moiety, contribute to its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and implications in medicinal chemistry.
The structural features of this compound include:
- Indole Structure : A bicyclic compound consisting of a benzene ring fused to a pyrrole.
- Trifluoromethyl Group : Enhances lipophilicity and alters electronic properties.
- Methanol Functional Group : Increases solubility and reactivity.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Anticancer Activity :
- Studies have shown that indole derivatives can inhibit tubulin assembly, leading to cytotoxic effects against cancer cell lines. For instance, similar compounds have demonstrated IC50 values below 5 µM against ovarian (SK-OV-3), lung (NCI-H460), and prostate (DU-145) cancer cell lines, indicating potent anticancer properties .
- A specific study highlighted that analogs with trifluoromethyl substitutions retained significant cytotoxicity and inhibition of tubulin assembly .
- Antioxidant Properties :
- Antibacterial Effects :
Synthesis
The synthesis of this compound can be achieved through several methods, often involving the functionalization of indole derivatives with trifluoromethyl groups followed by methanol addition. Various synthetic pathways have been explored to optimize yield and purity.
Case Studies
A detailed examination of related compounds provides insight into the biological activity of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
6-Trifluoromethylindole | Indole with trifluoromethyl group | Strong electrophilic properties; potential anticancer activity |
5-Hydroxyindole | Hydroxyl group at position 5 | Neuroprotective effects |
7-Trifluoromethylindoline | Trifluoromethyl at position 7 | Varied biological activities; potential for anticancer research |
These comparisons highlight the unique characteristics of this compound and its potential applications in medicinal chemistry.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Tubulin Assembly : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.
- Antioxidant Mechanisms : By scavenging free radicals, this compound may help mitigate oxidative stress within cells.
Properties
Molecular Formula |
C10H10F3NO |
---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
[2-(trifluoromethyl)-2,3-dihydro-1H-indol-6-yl]methanol |
InChI |
InChI=1S/C10H10F3NO/c11-10(12,13)9-4-7-2-1-6(5-15)3-8(7)14-9/h1-3,9,14-15H,4-5H2 |
InChI Key |
NOCFLWJIOOJVBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=C1C=CC(=C2)CO)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.